(2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid
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Overview
Description
(2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid is a chiral amino acid derivative with significant biochemical and pharmacological properties. This compound is known for its role as an inhibitor of enkephalinase(s), which are enzymes that degrade enkephalins, thereby enhancing the effects of these endogenous peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity. The scalability of the process is crucial for meeting the demands of pharmaceutical and biochemical applications .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in modulating enzyme activity and neurotransmitter levels.
Medicine: Investigated for its potential therapeutic effects in pain management and neuroprotection.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The compound exerts its effects primarily by inhibiting enkephalinase(s), which are enzymes responsible for the degradation of enkephalins. By inhibiting these enzymes, (2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid enhances the activity of enkephalins, leading to increased analgesic and neuroprotective effects. The molecular targets include the active sites of enkephalinase(s), and the pathways involved are related to pain modulation and neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid: Another chiral amino acid derivative with similar inhibitory effects on enkephalinase(s).
Uniqueness
(2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which contribute to its distinct biochemical and pharmacological properties. Its ability to selectively inhibit enkephalinase(s) makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-(4-hydroxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(9(11)10(13)14)7-2-4-8(12)5-3-7/h2-6,9,12H,11H2,1H3,(H,13,14)/t6-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKLNJOBXITXRM-MUWHJKNJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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